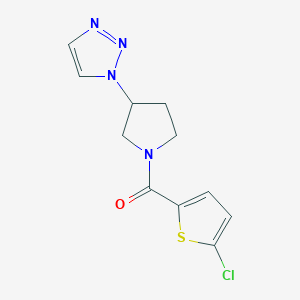

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-5-3-8(7-15)16-6-4-13-14-16/h1-2,4,6,8H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYNJFLCFCCKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the chlorothiophene moiety to the triazole-pyrrolidine intermediate under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in antimicrobial and antiviral assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated for its activity against various pathogens and as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Wirkmechanismus

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The pyrrolidine ring may interact with biological membranes, altering their properties. The chlorothiophene moiety can participate in electron transfer reactions, influencing redox processes .

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The target compound shares key structural motifs with other triazole derivatives but differs in its hybrid heterocyclic system. Below is a comparative analysis with two potent analogs from the literature:

Antitumor Activity and SAR Insights

- Thiadiazole Derivative 9b: Exhibits selective potency against hepatocellular carcinoma (HepG2, IC50 = 2.94 µM). The thiadiazole core and phenyl substituents likely enhance π-π stacking and hydrophobic interactions with cellular targets .

- Thiazole Derivative 12a: Shows dual activity against HepG2 and breast carcinoma (MCF-7) with lower IC50 values, attributed to the electron-rich thiazole ring and diazenyl group, which may facilitate redox interactions in cancer cells .

The target compound’s pyrrolidine-triazole-thiophene architecture suggests distinct SAR profiles. The absence of a thiadiazole/thiazole ring may reduce direct cytotoxicity compared to 9b and 12a. However, the 5-chlorothiophene group could improve lipophilicity and target engagement compared to purely aromatic substituents.

Physicochemical Properties

- Solubility : The pyrrolidine ring in the target compound may enhance aqueous solubility relative to rigid thiadiazole/thiazole cores.

- Metabolic Stability : The triazole moiety is resistant to oxidative metabolism, a feature shared with analogs in .

- Synthetic Accessibility: Unlike the hydrazonoyl halide-mediated synthesis of 9b and 12a , the target compound likely requires alternative routes, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.

Biologische Aktivität

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a novel synthetic molecule that combines a triazole ring, a pyrrolidine moiety, and a chlorothiophene structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring can coordinate with metal ions, potentially influencing enzymatic activities. Additionally, the compound may modulate cellular signaling pathways through interactions with receptors.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

The mechanism by which this compound induces apoptosis involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity against multi-drug resistant strains. The results demonstrated a notable reduction in bacterial load in treated samples compared to controls.

- Anticancer Research : Another study published in the Journal of Medicinal Chemistry explored the anticancer effects on breast cancer cells. The findings indicated that treatment with the compound led to significant tumor growth inhibition in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone, and what key reagents are involved?

- Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the triazole-pyrrolidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to pyrrolidine .

- Step 2 : Acylation of the pyrrolidine nitrogen using 5-chlorothiophene-2-carbonyl chloride under basic conditions (e.g., Et₃N in DCM) .

- Key reagents include propargylamine derivatives, sodium azide, Cu(I) catalysts, and acid chlorides. Yield optimization requires precise temperature control (0–25°C) and anhydrous solvents .

Q. How can the molecular structure and functional groups of this compound be confirmed experimentally?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to identify protons and carbons in the triazole (δ 7.5–8.0 ppm), pyrrolidine (δ 2.5–3.5 ppm), and chlorothiophene (δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolve the 3D conformation, particularly the orientation of the triazole relative to the pyrrolidine ring .

- IR spectroscopy : Confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .

Q. What are the primary chemical reactivity patterns observed in similar triazole-pyrrolidine derivatives?

- Answer : The triazole ring undergoes electrophilic substitution (e.g., halogenation), while the pyrrolidine nitrogen participates in nucleophilic acyl substitutions. The chlorothiophene moiety is prone to Suzuki-Miyaura cross-coupling reactions . Reaction conditions (e.g., Pd catalysts for couplings) must be carefully optimized to avoid side reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the pyrrolidine-triazole core?

- Answer : Stereocontrol is achieved via:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during pyrrolidine formation .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Cu, Pd) to direct triazole ring formation .

- Post-synthetic resolution (e.g., chiral HPLC) may be required for high enantiomeric excess (>95%) .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?

- Answer : Contradictions often arise from dynamic conformational changes or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : Identify rotameric equilibria in the pyrrolidine ring .

- DFT calculations : Model electronic environments to predict/assign spectral anomalies .

- Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Answer : Focus on modular modifications:

- Triazole substitution : Replace 1H-1,2,3-triazole with 1,2,4-triazole to alter hydrogen-bonding capacity .

- Pyrrolidine modifications : Introduce methyl or fluoro groups to modulate lipophilicity and target binding .

- Chlorothiophene replacement : Test bioisosteres (e.g., thiazole) to enhance metabolic stability .

- Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking to validate hypotheses .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The pyrrolidine nitrogen acts as a nucleophile, attacking electrophilic carbonyl carbons. The reaction follows a two-step mechanism:

- Step 1 : Deprotonation of pyrrolidine by a base (e.g., Et₃N) to generate a reactive amine .

- Step 2 : Acylation via a tetrahedral intermediate, with rate dependence on solvent polarity (e.g., DMF accelerates reaction vs. THF) .

- Side reactions (e.g., over-acylation) are minimized by stoichiometric control and low temperatures (0–5°C) .

Methodological Considerations

- Data Validation : Cross-validate synthetic yields and purity using HPLC-MS and elemental analysis .

- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to address reproducibility issues .

- Advanced Characterization : Utilize high-resolution mass spectrometry (HRMS) and dynamic light scattering (DLS) to assess aggregation in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.